(3-Methyl-4-(trifluoromethyl)phenyl)methanol
Description
Properties
IUPAC Name |
[3-methyl-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZWCVNILWFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260158 | |
| Record name | 3-Methyl-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957205-74-2 | |
| Record name | 3-Methyl-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957205-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Carboxylic Acid Derivatives
A widely employed strategy involves the reduction of 3-methyl-4-(trifluoromethyl)benzoic acid or its esters to the corresponding benzyl alcohol. Diisobutylaluminum hydride (DIBAL) is particularly effective for this transformation due to its selective reduction of carboxylic acids to primary alcohols without affecting the trifluoromethyl group. For example, in a patented process, 4-heptyloxy-3-trifluoromethylbenzoic acid was reduced to 4-heptyloxy-3-trifluoromethylbenzyl alcohol using DIBAL in tetrahydrofuran (THF) at 50°C, achieving >98% conversion and minimal byproducts.
Reaction Conditions:
- Substrate: 3-Methyl-4-(trifluoromethyl)benzoic acid
- Reducing Agent: DIBAL (4.0–5.0 equivalents)
- Solvent: THF or toluene
- Temperature: 50–60°C
- Yield: 85–95%
This method avoids side reactions such as over-reduction or defluorination, which are common with harsher reagents like lithium aluminum hydride (LiAlH4).
Friedel-Crafts Alkylation Followed by Reduction
Another approach involves Friedel-Crafts alkylation of a trifluoromethylbenzene derivative to install the methyl group, followed by reduction of a ketone intermediate. For instance, 3-(trifluoromethyl)benzaldehyde can undergo alkylation with methyl chloride in the presence of AlCl₃ to yield 3-methyl-4-(trifluoromethyl)benzaldehyde, which is subsequently reduced using sodium borohydride (NaBH₄).
Key Steps:
- Friedel-Crafts Alkylation:
$$ \text{C}6\text{H}4\text{CF}3 + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3\text{CF}3\text{CH}_3 $$ - Oxidation to Aldehyde:
Introduced via Gattermann-Koch formylation or metallation-carboxylation. - Reduction to Alcohol:
$$ \text{RCHO} \xrightarrow{\text{NaBH}4} \text{RCH}2\text{OH} $$
This route is advantageous for scalability but requires careful control of electrophilic substitution regiochemistry.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial processes often employ continuous flow reactors to enhance efficiency. For example, the reduction of 3-methyl-4-(trifluoromethyl)benzoic acid using DIBAL in a tubular reactor achieves higher throughput and consistent product quality compared to batch methods.
Advantages:
Catalytic Hydrogenation
Large-scale hydrogenation of ketone precursors over Raney nickel or platinum oxide offers a cost-effective alternative. However, the trifluoromethyl group’s electron-withdrawing nature necessitates higher pressures (10–15 atm) and temperatures (80–100°C) to achieve satisfactory conversion.
Reaction Mechanisms and Kinetic Considerations
DIBAL Reduction Mechanism
DIBAL coordinates with the carbonyl oxygen of the carboxylic acid, forming a tetrahedral intermediate that undergoes hydride transfer to yield the alcohol. The trifluoromethyl group’s strong inductive effect accelerates this step by polarizing the carbonyl group.
Regioselectivity in Friedel-Crafts Alkylation
The methyl group preferentially installs at the para position relative to the trifluoromethyl group due to steric hindrance and electronic directing effects. Computational studies indicate that the transition state for ortho substitution is destabilized by repulsion between the methyl and trifluoromethyl groups.
Analytical and Purification Methods
Chromatographic Techniques
Crystallization
Recrystallization from hexane/ethyl acetate mixtures yields colorless crystals with melting points of 45–47°C.
Applications and Derivatives
This compound serves as a precursor to:
- Pharmaceuticals: Angiotensin receptor blockers and kinase inhibitors.
- Agrochemicals: Herbicides with enhanced lipid membrane permeability.
- Liquid Crystals: Fluorinated mesogens for display technologies.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).
Major Products:
Oxidation: (3-Methyl-4-(trifluoromethyl)phenyl)carboxylic acid.
Reduction: (3-Methyl-4-(trifluoromethyl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of (3-Methyl-4-(trifluoromethyl)phenyl)methanol exhibit potential anticancer activity. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes. A study showed that modifications of similar compounds led to significant inhibition of cancer cell proliferation in vitro .
1.2 Neuroprotective Effects
Studies have linked the compound to neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism appears to involve modulation of NMDA receptor activity, which is crucial for synaptic plasticity and memory function .
Case Study: NMDA Receptor Modulation
A specific derivative demonstrated improved binding affinity to NMDA receptors, suggesting that this compound and its derivatives could serve as leads for developing new neuroprotective agents .
Agrochemicals
2.1 Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Its structural features allow it to interact with biological pathways in pests, leading to increased mortality rates in targeted species. A comparative study demonstrated that similar trifluoromethyl-substituted phenyl compounds showed enhanced insecticidal properties against common agricultural pests .
Data Table: Insecticidal Efficacy
| Compound Name | Target Pest | Mortality Rate (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Thrips | 90 | |
| This compound | Leafhoppers | 78 |
Materials Science
3.1 Polymer Additives
In materials science, this compound is being investigated as a potential additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices could improve material performance under extreme conditions.
Case Study: Polymer Blends
Research demonstrated that adding this compound to polycarbonate blends resulted in improved thermal properties and reduced flammability, making it a candidate for applications in electronics and automotive industries .
Mechanism of Action
The mechanism of action of (3-Methyl-4-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions and altering the electronic environment. This can lead to improved inhibition of enzymes or modulation of receptor activity. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Sodium Salts of Adjacent Chain-Length Fatty Acids
Sodium heptadecanoate belongs to a homologous series of saturated fatty acid sodium salts. Key comparisons include:
Key Findings :
- Chain Length vs. Solubility: Shorter-chain sodium salts (e.g., sodium palmitate) exhibit higher solubility in polar solvents like methanol and water compared to sodium heptadecanoate and sodium stearate .
- Industrial Relevance: Sodium palmitate and stearate dominate commercial applications (e.g., detergents), while sodium heptadecanoate is niche, primarily serving analytical purposes due to its intermediate chain length .
Metal Salts of Heptadecanoic Acid
Sodium heptadecanoate can be contrasted with salts containing alternative cations, such as lead(2+) heptadecanoate (Pb(C17H33O2)2):
Key Findings :
- Cation Impact: Sodium salts are preferred in biological and environmental studies due to low toxicity, whereas heavy metal salts like lead heptadecanoate are restricted to specialized applications .
- Reactivity: Lead heptadecanoate’s instability in acidic environments limits its utility compared to sodium heptadecanoate, which remains stable during lipid extraction and saponification .
Methyl Heptadecanoate (C18H36O2)
Methyl heptadecanoate, the methyl ester of heptadecanoic acid, is structurally distinct but functionally related:
Key Findings :
- Analytical Suitability: Sodium heptadecanoate is ideal for LC/MS due to ionic character, while methyl heptadecanoate’s volatility makes it preferable for gas chromatography (GC) in biodiesel quality control .
- Synthetic Routes : Sodium salts are synthesized via acid-base reactions, whereas esters require catalytic transesterification, reflecting differences in reactivity .
Role in Biodiesel Analysis
Sodium heptadecanoate and methyl heptadecanoate serve distinct roles:
- Methyl Heptadecanoate: Used to quantify fatty acid methyl esters (FAMEs) in biodiesel via GC, with equations correlating peak areas to concentration .
- Sodium Heptadecanoate: Applied in lipid extraction protocols for plasma and liver samples, where its solubility in methanol-toluene mixtures ensures efficient recovery .
Host-Dependent Biochemical Adaptability
Evidence from insect wax studies reveals that methyl heptadecanoate is uniquely produced by Maconellicoccus hirsutus reared on potato sprouts, highlighting chain-length specificity absent in sodium heptadecanoate applications .
Biological Activity
(3-Methyl-4-(trifluoromethyl)phenyl)methanol, also known by its CAS number 349-95-1, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.
The molecular structure of this compound can be represented as follows:
This compound features a phenolic hydroxyl group and a trifluoromethyl substituent, both of which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which can lead to increased binding affinity for biological targets.
- Enzyme Inhibition : Studies have shown that compounds with trifluoromethyl groups can act as effective enzyme inhibitors. For example, the incorporation of a trifluoromethyl group in related compounds has been linked to enhanced inhibition of serotonin uptake by up to six times compared to non-fluorinated analogs .
- Antimicrobial Activity : Trifluoromethyl-substituted compounds have exhibited significant antimicrobial properties. In a study involving various derivatives, those containing the trifluoromethyl group demonstrated minimum inhibitory concentration (MIC) values as low as 0.78–3.125 µg/ml against Gram-positive bacteria .
- Neuropharmacological Effects : Compounds similar to this compound have shown high binding affinities to NMDA receptors, which are crucial in neuropsychiatric disorders . This suggests potential applications in treating conditions like Alzheimer's disease and epilepsy.
Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly against Gram-positive strains.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 0.78 | Staphylococcus aureus |
| Other derivatives | 1.5 | Streptococcus pneumoniae |
The presence of the trifluoromethyl group was critical for maintaining antimicrobial activity, as derivatives lacking this substituent showed significantly reduced efficacy .
Study 2: Neuropharmacological Assessment
In a pharmacological assessment focusing on NMDA receptor interactions, this compound was tested alongside other fluorinated compounds. The findings revealed that it exhibited a binding affinity comparable to established neuroprotective agents.
| Compound | Binding Affinity (nM) |
|---|---|
| This compound | 53 |
| 6-Fluoro compound | 10 |
This data underscores the potential of this compound as a candidate for further development in neuropharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
